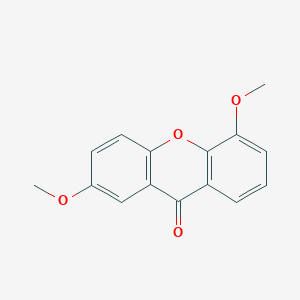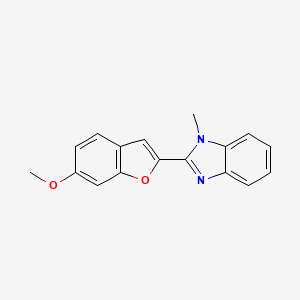
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygenated heterocyclic compounds that are prevalent in a variety of natural products and exhibit a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate typically involves the reaction of hydroxychalcones with allenoates in the presence of cesium carbonate . This method is known for its high yield and chemo-selectivity. Another approach involves the use of group-assisted purification (GAP) chemistry, which simplifies the purification process by washing the crude mixture with hexanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes such as the ones mentioned above could potentially be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, hydroxychalcones, and allenoates . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxychalcones and allenoates in the presence of cesium carbonate yields functionalized chromenes .
Scientific Research Applications
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, chromenes are known to induce apoptosis in cancer cells by interacting with tubulin at the binding sites of colchicine . This interaction disrupts the microtubule network, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- 2-amino-6-bromo-4-oxochromene-3-carboxamide
- 3-amino-4-oxochromene-2-carboxamide
Uniqueness
What sets (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate apart from these similar compounds is its unique combination of a carbamoylcyclohexyl group and a chromene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
32773-99-2 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C17H17NO5/c18-16(20)11-6-2-4-8-14(11)23-17(21)15-9-12(19)10-5-1-3-7-13(10)22-15/h1,3,5,7,9,11,14H,2,4,6,8H2,(H2,18,20) |
InChI Key |
UKQDPWYXWLDSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)OC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



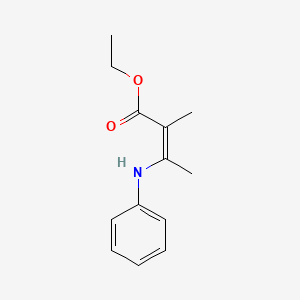
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
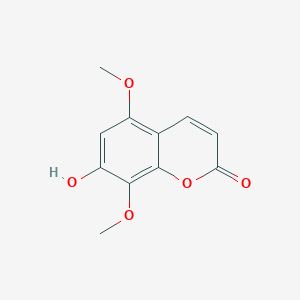
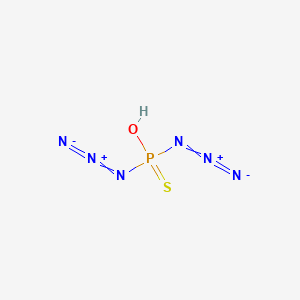

![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)


![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
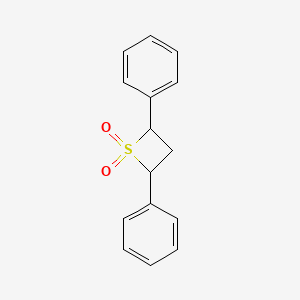
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
